1-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core linked to a pyrrolidine ring through an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the pyrrolidine ring. The final step involves the attachment of the ethanone bridge. Common reagents used in these reactions include phenols, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole core, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide.
Major Products:
Scientific Research Applications
1-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness: 1-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C22H25N3O2/c1-16-7-5-8-18(15-16)27-14-13-25-20-10-4-3-9-19(20)23-22(25)21-11-6-12-24(21)17(2)26/h3-5,7-10,15,21H,6,11-14H2,1-2H3 |
InChI Key |
KTVCVPHPCDBUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C |
Origin of Product |
United States |
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